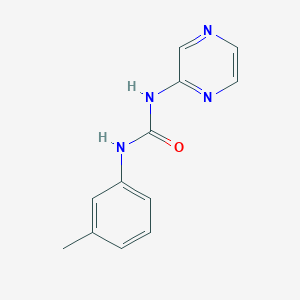![molecular formula C17H24N4O5 B5376629 N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as TAT-NR2B9c, is a peptide that has been extensively studied for its potential therapeutic benefits in the field of neuroscience. This peptide is a derivative of the NR2B subunit of the NMDA receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain. In
Mécanisme D'action
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is designed to selectively bind to the NR2B subunit of the NMDA receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function. The peptide has also been shown to reduce the activity of the receptor in pathological conditions, such as ischemia and traumatic brain injury.
Biochemical and Physiological Effects:
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to have a number of biochemical and physiological effects in animal models. The peptide has been shown to increase the number of dendritic spines, which are the sites of synaptic connections in the brain. N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key player in synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is its cell-permeable nature, which allows it to easily enter the brain and interact with the NMDA receptor. However, one limitation of the peptide is its relatively large size, which can make it difficult to deliver to specific regions of the brain. Additionally, the peptide’s effects on cognitive function can be variable depending on the dose and timing of administration.
Orientations Futures
There are many potential future directions for research on N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. One area of interest is the peptide’s potential as a treatment for depression, anxiety, and addiction. Additionally, further research is needed to fully understand the peptide’s mechanism of action and its effects on synaptic plasticity and neuroprotection. Finally, there is potential for the development of new and improved versions of N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide that can more effectively target specific regions of the brain.
Méthodes De Synthèse
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a synthetic peptide that is created through solid-phase peptide synthesis. The peptide is composed of 21 amino acids, with a molecular weight of 2.4 kDa. The peptide is designed to be cell-permeable, which allows it to enter the brain and interact with the NMDA receptor.
Applications De Recherche Scientifique
N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been studied extensively in the field of neuroscience for its potential therapeutic benefits. The peptide has been shown to improve cognitive function in animal models of Alzheimer’s disease, traumatic brain injury, and stroke. N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been studied as a potential treatment for depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-25-12-5-11(6-13(7-12)26-2)10-21-4-3-19-17(24)14(21)8-16(23)20-9-15(18)22/h5-7,14H,3-4,8-10H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCJHVNSZEZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)


![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)

![N-[2-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B5376590.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)